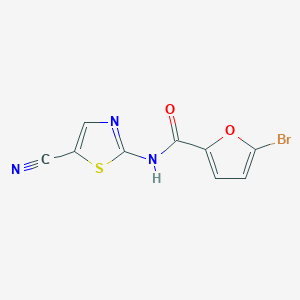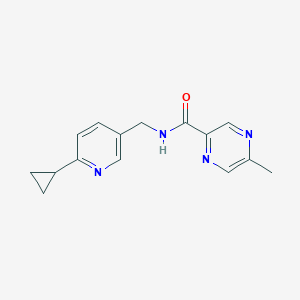
N-((6-cyclopropylpyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods have been explored for the preparation of pyridinylboronic acids and esters, including halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, and iridium or rhodium-catalyzed C-H or C-F borylation . The specific synthetic route for our compound would need to be investigated further based on available literature.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including Suzuki–Miyaura coupling, where it can serve as a boron reagent . Further investigation into its reactivity and potential transformations is warranted.
Aplicaciones Científicas De Investigación
Homogeneous Catalytic Aminocarbonylation
The synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are derivatives closely related to N-((6-cyclopropylpyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide, can be achieved through homogeneous catalytic aminocarbonylation. This process involves palladium-catalysed aminocarbonylation of iodopyrazines and iodo-heteroaromatics, facilitating the production of compounds with potential biological importance (Takács et al., 2007).
Radiolabeled Compounds for PET Imaging
Radiolabeled compounds derived from the chemical structure of interest have been synthesized for potential PET imaging applications. These compounds, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, are evaluated for their effectiveness in imaging the IRAK4 enzyme in the context of neuroinflammation (Wang et al., 2018).
Synthesis and Evaluation of Derivatives for Antitumor and Antimicrobial Activities
Research into the synthesis of N-arylpyrazole-containing enaminones and their reactions to produce substituted pyrazoles has demonstrated significant antitumor and antimicrobial activities. These derivatives showcase the versatility of the core chemical structure in developing pharmacologically active compounds (Riyadh, 2011).
Pharmacokinetic Modeling and Metabolite Analysis
Studies involving partial glucokinase activators closely related to this compound have provided insights into the pharmacokinetic modeling and metabolite analysis. This research has implications for understanding drug metabolism and disposition, aiding in the development of drugs with improved efficacy and safety profiles (Kamimura et al., 2017).
Novel Synthesis Approaches and Biological Broadcast
The research also extends to novel synthesis approaches for creating derivatives with potential biological applications. For example, ultrasound-assisted synthesis methods have been developed for the production of novel 2-amino-3-cyanopyridine derivatives, demonstrating the chemical versatility and potential for further biological exploration (Kalaria et al., 2014).
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-6-17-14(9-16-10)15(20)19-8-11-2-5-13(18-7-11)12-3-4-12/h2,5-7,9,12H,3-4,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPXOGJCMCWXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700854.png)
![(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2700856.png)

![Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one](/img/structure/B2700859.png)
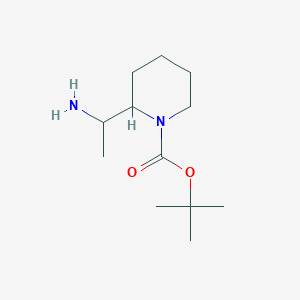
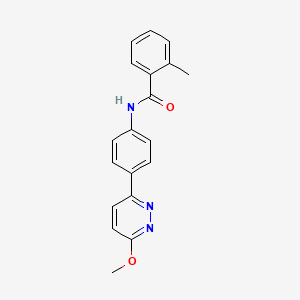
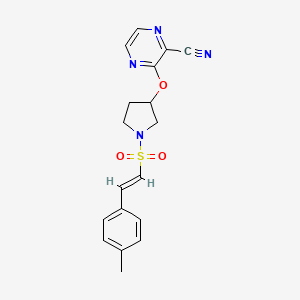
![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)
![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)


